

Application Notes and Protocols for Pharmacokinetic Analysis of BMS-986118 in Mice

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Compound of Interest

Compound Name: BMS-986118

Cat. No.: B15570067

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Introduction

BMS-986118 is a potent and selective G protein-coupled receptor 40 (GPR40) agonist that has demonstrated a dual mechanism of action by promoting both glucose-dependent insulin and incretin secretion.[1][2] This compound has shown promising results in in-vitro and in-vivo animal models for improving glucose control, making it a person of interest for the treatment of type 2 diabetes.[2][3] This document provides a detailed overview of the pharmacokinetic profile of **BMS-986118** in mice, along with standardized protocols for conducting such analyses.

Quantitative Pharmacokinetic Data

The pharmacokinetic parameters of **BMS-986118** in mice have been reported, demonstrating excellent oral bioavailability. A summary of these parameters is presented in the table below.

Parameter	Value	Species	Route of Administration	Reference
Oral Bioavailability	100%	Mouse	Oral	[3]
Half-life ($t_{1/2}$)	3.1 hours	Mouse	Oral	[3]

Experimental Protocols

The following protocols are representative methodologies for conducting a pharmacokinetic study of **BMS-986118** in mice, based on established practices in the field.

Animal Model

- Species: Mouse
- Strain: C57BL/6J (or other common strain)
- Age: 8-10 weeks
- Sex: Male or Female (should be consistent throughout the study)
- Health Status: Healthy, free of specific pathogens.
- Acclimation: Animals should be acclimated to the facility for at least one week prior to the experiment.
- Housing: Maintained in a controlled environment with a 12-hour light/dark cycle, with ad libitum access to standard chow and water. Animals should be fasted overnight prior to dosing.

Dosing

- Formulation: **BMS-986118** should be formulated in a suitable vehicle for oral administration (e.g., 0.5% w/v methylcellulose in water).

- Dose: The dose will depend on the specific study objectives. A previously reported effective dose in rats was 1 and 3 mg/kg.[3]
- Route of Administration: Oral gavage is a common and precise method for oral administration in mice.[4]
- Volume: The administration volume should be kept low, typically 5-10 mL/kg, to avoid gastrointestinal distress.

Sample Collection

- Matrix: Plasma (obtained from whole blood collected with an anticoagulant such as EDTA).
- Blood Sampling Time Points: A typical serial sampling schedule for a compound with a half-life of ~3 hours would be: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.
- Blood Collection Technique: Serial blood samples (~50 µL) can be collected from the saphenous or tail vein. Terminal blood collection can be performed via cardiac puncture under anesthesia.

Bioanalytical Method: LC-MS/MS

A sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method should be developed and validated for the quantification of **BMS-986118** in mouse plasma.

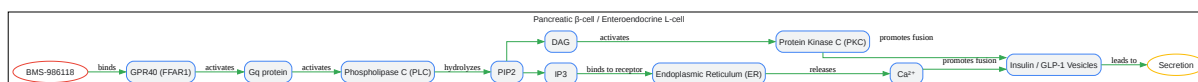
- Sample Preparation: Protein precipitation is a common method for extracting small molecules from plasma. This typically involves adding a solvent like acetonitrile or methanol to the plasma sample, vortexing, and then centrifuging to pellet the precipitated proteins. The supernatant is then analyzed.
- Chromatography:
 - Column: A reverse-phase C18 column is typically used.
 - Mobile Phase: A gradient of water and acetonitrile or methanol, often with a modifier like formic acid to improve peak shape.

- Mass Spectrometry:
 - Ionization: Electrospray ionization (ESI) in either positive or negative mode, depending on the compound's properties.
 - Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for **BMS-986118** and an internal standard should be optimized.
- Calibration and Quality Control: The method must be validated according to regulatory guidelines, including assessments of linearity, accuracy, precision, selectivity, and stability. Calibration curves and quality control samples should be included in each analytical run.

Visualizations

Signaling Pathway of BMS-986118

BMS-986118 acts as an agonist for the G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1). This receptor is primarily expressed on pancreatic β -cells and enteroendocrine L-cells. The binding of **BMS-986118** to GPR40 initiates a signaling cascade that results in the secretion of insulin and incretins like glucagon-like peptide-1 (GLP-1).

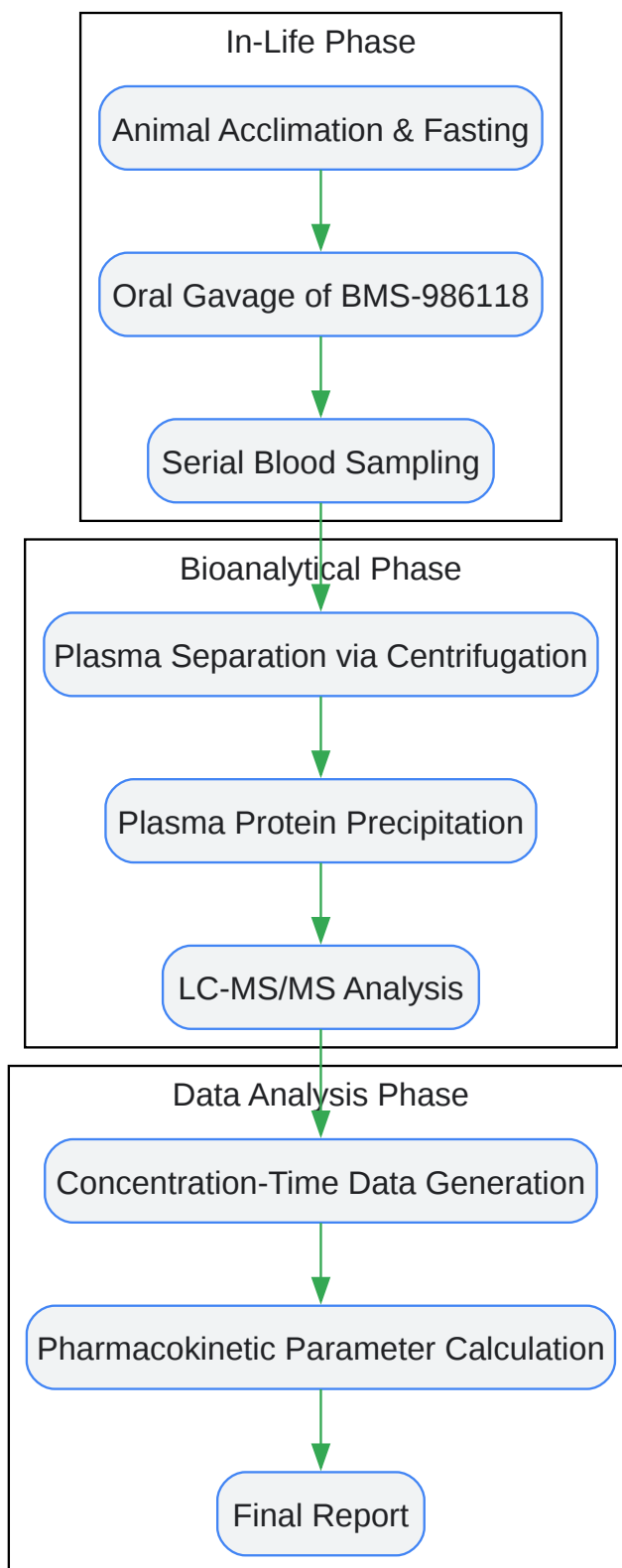


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Caption: GPR40 signaling pathway activated by **BMS-986118**.

Experimental Workflow for Pharmacokinetic Analysis

The following diagram outlines the key steps involved in a typical pharmacokinetic study of an orally administered compound in mice.



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